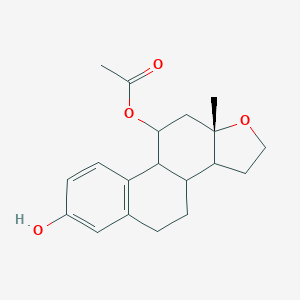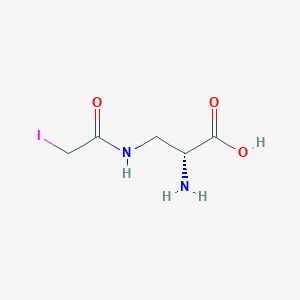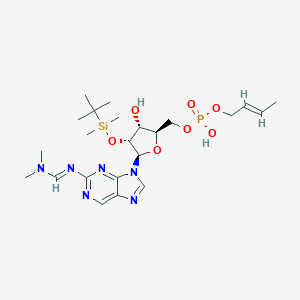
3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate, also known as Trenbolone Acetate, is a synthetic anabolic-androgenic steroid that is widely used in scientific research. It was first introduced in the 1960s and has since gained popularity due to its potent anabolic effects. Trenbolone Acetate is commonly used in the field of veterinary medicine to promote muscle growth and improve feed efficiency in livestock. In recent years, it has also gained attention in the scientific community for its potential applications in human medicine.
Mecanismo De Acción
3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate works by binding to androgen receptors in the body, which stimulates protein synthesis and promotes muscle growth. It also has anti-catabolic effects, which means that it helps to prevent the breakdown of muscle tissue. 3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate is also known to increase nitrogen retention in the body, which is essential for muscle growth.
Biochemical and Physiological Effects:
3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate has a number of biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, improve bone density, and increase red blood cell production. It also has a number of metabolic effects, including increased protein synthesis, decreased fat deposition, and increased glycogen synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate in scientific research is its potent anabolic effects. It is also relatively easy to synthesize and purify, making it a popular choice for researchers. However, there are also limitations to its use. 3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate is a controlled substance in many countries and requires special permits for use in research. It is also known to have a number of potential side effects, including liver toxicity and cardiovascular complications.
Direcciones Futuras
There are a number of potential future directions for research on 3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate. One area of interest is its potential applications in the treatment of muscle wasting diseases and osteoporosis. It may also have applications in the field of regenerative medicine, where it could be used to promote tissue growth and repair. Additionally, further research is needed to fully understand the potential side effects of 3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate and to develop strategies to mitigate these risks.
Métodos De Síntesis
3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate is synthesized from testosterone using a series of chemical reactions. The first step involves the conversion of testosterone to 19-nortestosterone, which is then converted to 19-nor-4,9-pregnadiene-3,20-dione. This compound is then converted to 3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate using a combination of chemical reactions and purification steps.
Aplicaciones Científicas De Investigación
3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate has been widely used in scientific research to study its effects on muscle growth, bone density, and other physiological processes. It has also been studied for its potential applications in the treatment of muscle wasting diseases, osteoporosis, and other conditions.
Propiedades
Número CAS |
134761-89-0 |
|---|---|
Nombre del producto |
3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate |
Fórmula molecular |
C18H18N2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
[(11aS)-7-hydroxy-11a-methyl-3,3a,3b,4,5,9b,10,11-octahydro-2H-naphtho[2,1-e][1]benzofuran-10-yl] acetate |
InChI |
InChI=1S/C19H24O4/c1-11(20)23-17-10-19(2)16(7-8-22-19)15-5-3-12-9-13(21)4-6-14(12)18(15)17/h4,6,9,15-18,21H,3,5,7-8,10H2,1-2H3/t15?,16?,17?,18?,19-/m0/s1 |
Clave InChI |
VZRGYDFEWGHZOL-VEGHNBABSA-N |
SMILES isomérico |
CC(=O)OC1C[C@]2(C(CCO2)C3C1C4=C(CC3)C=C(C=C4)O)C |
SMILES |
CC(=O)OC1CC2(C(CCO2)C3C1C4=C(CC3)C=C(C=C4)O)C |
SMILES canónico |
CC(=O)OC1CC2(C(CCO2)C3C1C4=C(CC3)C=C(C=C4)O)C |
Sinónimos |
3-HOETA 3-hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237277.png)
![4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)
![4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237284.png)
![2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)

![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide](/img/structure/B237298.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237304.png)

![4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237315.png)
![2-(2,4-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237321.png)

![2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237329.png)
![2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237336.png)